molecular formula C19H17N3O2S B2730275 N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(phenylthio)propanamide CAS No. 1428364-92-4

N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(phenylthio)propanamide

Cat. No.: B2730275
CAS No.: 1428364-92-4
M. Wt: 351.42
InChI Key: OHEAZUFEMTYWNE-UHFFFAOYSA-N
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Description

N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(phenylthio)propanamide is a complex organic compound characterized by its unique structure, which includes a pyridazinone ring, a phenyl group, and a phenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyridazinone ring, followed by the introduction of the phenyl and phenylthio groups through substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(phenylthio)propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the phenylthio group, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the pyridazinone ring or the phenylthio group.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction pathway and product distribution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(phenylthio)propanamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.

    Industry: It is utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(phenylthio)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and specificity are essential for understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(phenylthio)propanamide analogs: These compounds share a similar core structure but differ in the substituents attached to the phenyl rings or the pyridazinone ring.

    Pyridazinone derivatives: Compounds with variations in the pyridazinone ring structure.

    Phenylthio compounds: Molecules containing the phenylthio group but with different core structures.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c23-18(12-13-25-14-6-2-1-3-7-14)20-16-9-5-4-8-15(16)17-10-11-19(24)22-21-17/h1-11H,12-13H2,(H,20,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHEAZUFEMTYWNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NC2=CC=CC=C2C3=NNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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